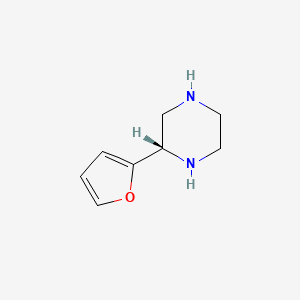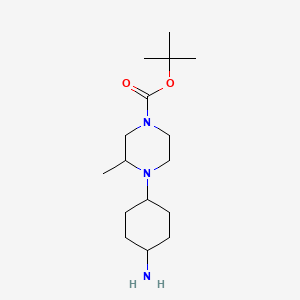
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate is a chemical compound with potential applications in biochemical research. It is known for its unique structure, which includes a tert-butyl group, an aminocyclohexyl group, and a piperazine ring. This compound is of interest due to its potential use in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with trans-4-aminocyclohexylmethylcarbamate under specific conditions. The reaction is carried out in a solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .
科学研究应用
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Tert-butyl trans-4-aminocyclohexylmethylcarbamate: Shares a similar structure but lacks the piperazine ring.
Tert-butyl (4-aminocyclohexyl)carbamate: Another related compound with a similar core structure but different functional groups.
Uniqueness
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate is unique due to its combination of a tert-butyl group, an aminocyclohexyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C16H31N3O2 |
|---|---|
分子量 |
297.44 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-aminocyclohexyl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h12-14H,5-11,17H2,1-4H3 |
InChI 键 |
WXZSVLSBDMBFLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C2CCC(CC2)N)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


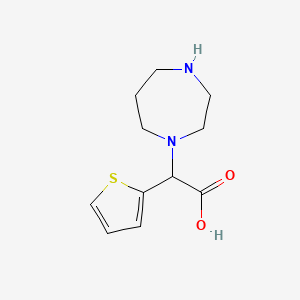
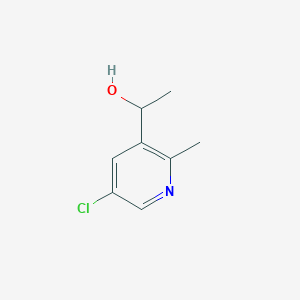
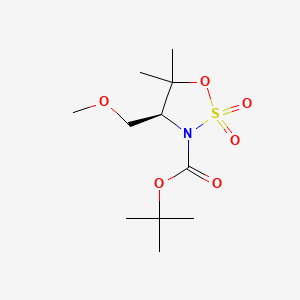
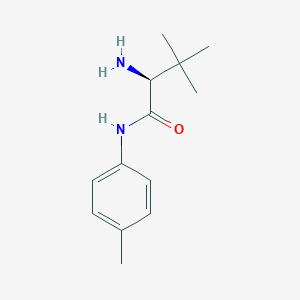

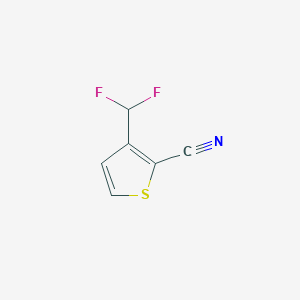
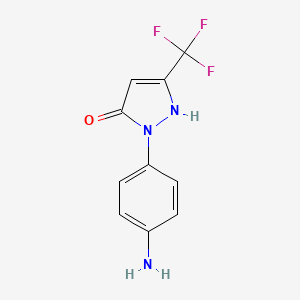
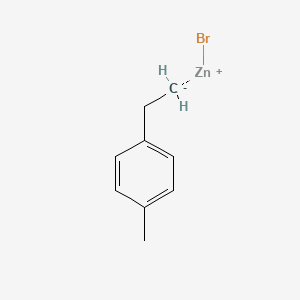
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)
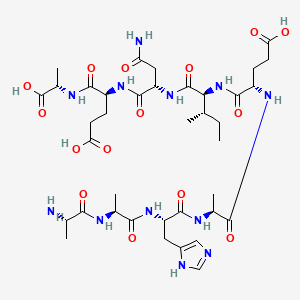
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
